Fmoc-Cys(Mob)-OPfp
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
150372-68-2 |
|---|---|
Molecular Formula |
C32H24F5NO5S |
Molecular Weight |
629.61 |
InChI |
1S/C32H24F5NO5S/c1-41-18-12-10-17(11-13-18)15-44-16-24(31(39)43-30-28(36)26(34)25(33)27(35)29(30)37)38-32(40)42-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,38,40)/t24-/m0/s1 |
InChI Key |
VIUARUQZLGVWKL-DEOSSOPVSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Synonyms |
ZINC150339097; 150372-68-2 |
Origin of Product |
United States |
Synthetic Methodologies Involving Fmoc Cys Mob Opfp
Synthetic Approaches to Fmoc-Cys(Mob)-OPfp Precursor Development
The generation of this compound is a multi-step process that begins with the synthesis of its precursors. This involves the strategic introduction of protecting groups onto the cysteine scaffold, followed by the activation of the carboxyl group to facilitate subsequent peptide bond formation.
Derivatization of Fmoc-Cysteine with the 4-Methoxybenzyl (Mob) Protecting Group
The 4-methoxybenzyl (Mob) group is a well-established protecting group for the thiol side chain of cysteine, particularly within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). rsc.orgrsc.org Its primary function is to prevent the highly reactive thiol from undergoing undesired side reactions, such as oxidation to form disulfides, during the sequential steps of peptide chain assembly. rsc.org
The synthesis of the precursor, Fmoc-Cys(Mob)-OH, is typically achieved through the S-alkylation of Fmoc-Cys-OH. This reaction involves treating Fmoc-cysteine with a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride, in the presence of a suitable base. The Mob group is valued for its compatibility with the Fmoc/tBu synthesis strategy; it is stable to the mildly basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF) but is readily cleaved during the final deprotection step using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF). rsc.orgthieme-connect.de However, it should be noted that the Mob group can exhibit slight lability under prolonged exposure to TFA, which is a consideration in the synthesis of very long peptides via Boc-SPPS. rsc.org The successful incorporation of Cys(Mob) has been demonstrated in the Fmoc-SPPS of complex peptides, including insulin (B600854) analogues. rsc.org
Synthesis and Activation of the Pentafluorophenyl Ester Moiety
With the side chain protected, the next step is the activation of the carboxyl group of Fmoc-Cys(Mob)-OH to create a highly reactive species for peptide coupling. The pentafluorophenyl (Pfp) ester is a preferred active ester in peptide synthesis due to its high reactivity and the fact that its derivatives are often stable, crystalline solids that are easy to handle and purify. bachem.comumich.edunih.gov
The synthesis of this compound is most commonly accomplished by reacting Fmoc-Cys(Mob)-OH with pentafluorophenol (B44920) (PFP-OH). umich.edu This condensation reaction is typically mediated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). bachem.com The reaction proceeds by forming the active ester, with the carbodiimide (B86325) facilitating the removal of water to generate the corresponding urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). The resulting this compound can then be isolated and stored, providing a stable, ready-to-use activated building block for peptide synthesis. bachem.comnih.gov This approach, first demonstrated for SPPS by Atherton and Sheppard, avoids the need for in-situ activation during the critical coupling step on the resin. nih.gov
Integration of this compound in Solid-Phase Peptide Synthesis Protocols
The use of pre-activated Fmoc-amino acid-OPfp esters represents a significant refinement in Fmoc-SPPS protocols, offering solutions to common challenges, particularly those associated with cysteine incorporation.
Optimized Coupling Protocols for Cysteine Residues in Fmoc SPPS
The incorporation of cysteine residues into a growing peptide chain is a known challenge in SPPS. Cysteine derivatives are particularly susceptible to racemization during the activation and coupling steps, a problem that is especially acute when using common base-mediated coupling methods involving reagents like HBTU and DIPEA. chempep.compeptide.com
Utilizing pre-formed this compound provides a superior, optimized coupling protocol that effectively minimizes racemization. Since the carboxyl group is already activated as a highly reactive ester, the coupling reaction on the solid support does not require the addition of a tertiary base or a separate activating agent. The protocol is thus simplified and rendered safer for the chiral integrity of the cysteine residue.
An optimized coupling cycle involves:
Removal of the N-terminal Fmoc group from the resin-bound peptide using a standard piperidine/DMF solution.
Thorough washing of the resin to remove piperidine and byproducts.
Addition of a solution of this compound (typically 3-4 equivalents) in a polar aprotic solvent like DMF to the resin.
Allowing the reaction to proceed to completion. To further accelerate the coupling rate, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) can be included in the coupling solution, a practice that has been recommended since the early development of Pfp esters for SPPS. nih.govchempep.com
This protocol circumvents the primary mechanism of base-mediated racemization, leading to higher purity of the final cysteine-containing peptide.
Advantages of Pre-formed Active Esters in Facilitating Amide Bond Formation
The use of pre-formed active esters like this compound offers several distinct advantages over in-situ activation methods, contributing to more efficient and reliable peptide synthesis. bachem.comumich.edunih.govsci-hub.se
| Advantage | Description |
| High Reactivity | Pentafluorophenyl esters are among the most reactive active esters used in peptide synthesis, ensuring rapid and efficient amide bond formation. umich.edu This high reactivity helps to drive the coupling reaction to completion, even with sterically hindered amino acids. |
| Reduced Side Reactions | By using a pre-formed ester, the growing peptide chain is not exposed to the harsh conditions and byproducts of in-situ activating agents (e.g., carbodiimides, uronium salts). nih.gov This is particularly crucial for sensitive residues like cysteine, where it minimizes the risk of racemization. |
| Convenience and Stability | Fmoc-AA-OPfp esters are generally stable, often crystalline, solids that can be synthesized in advance, purified, characterized, and stored. bachem.comnih.gov This makes them ideal for both manual and automated SPPS, as it simplifies the coupling step to a simple dissolution and addition. chempep.com |
| Clean Reaction | The main byproduct of the coupling reaction is pentafluorophenol, a volatile and water-soluble compound that is easily removed during the washing steps of SPPS. umich.edu |
The enhanced reactivity of Pfp esters compared to other historical active esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters, is a significant factor in their widespread adoption. google.com
Consideration of Solution-Phase Synthetic Applications for this compound Fragments
While heavily utilized in SPPS, the favorable characteristics of this compound also make it a valuable reagent for solution-phase peptide synthesis. The high reactivity and stability of the Pfp ester are advantageous in this context, particularly for the synthesis of protected peptide fragments intended for subsequent segment condensation. sci-hub.senih.gov
In solution-phase synthesis, this compound can be coupled to an amino acid or peptide fragment with a free amino group. Research has demonstrated that such couplings can be exceptionally rapid, with microwave-assisted solution-phase syntheses using Fmoc-amino acid pentafluorophenyl esters achieving completion in as little as 30-45 seconds. This high-speed coupling, combined with a simple workup, allows for the efficient generation of N-protected peptide acids in solution.
Furthermore, Pfp esters are well-suited for a convergent synthesis strategy known as fragment condensation. In this approach, smaller, protected peptide fragments are synthesized and purified individually, often in solution. One fragment is prepared with a C-terminal Pfp ester, such as a fragment ending in -Cys(Mob)-OPfp. This activated fragment is then coupled to another fragment with a free N-terminus in solution. nih.gov This method is powerful for producing large peptides and proteins, as it allows for the purification and verification of the intermediate fragments before the crucial, and often difficult, final couplings. sci-hub.se The use of a stable active ester like the Pfp ester is ideal because it allows the activated carboxyl component to be fully characterized before its commitment to the coupling reaction. sci-hub.se
Mechanistic Investigations and Reaction Selectivity of Fmoc Cys Mob Opfp
Mitigation of Racemization during Cysteine Coupling Reactions
Cysteine is one of the amino acids most susceptible to racemization during peptide synthesis, particularly under the basic conditions often employed for carboxyl group activation. acs.orgnih.govpeptide.com The formation of the D-enantiomer can have profound consequences on the final peptide's structure and biological activity. The use of pre-activated, stable active esters like Fmoc-Cys(Mob)-OPfp offers a robust strategy to suppress this epimerization.
The choice of coupling method significantly impacts the enantiomeric purity of the incorporated cysteine residue. In-situ activation methods, which generate the reactive species in the presence of the growing peptide chain and a coupling reagent, often expose the activated amino acid to basic conditions for prolonged periods, increasing the risk of racemization. acs.orgnih.gov This is especially true for methods utilizing phosphonium (B103445) or aminium salts in the presence of tertiary amine bases. acs.orgnih.gov
In contrast, this compound is a preformed active ester that can be isolated, purified, and characterized before its use in SPPS. bachem.com This pre-activation strategy allows for coupling under milder, often base-free, conditions, thereby minimizing the residence time of the activated species in an environment conducive to racemization. acs.orgbachem.com
A systematic study by Carpino and colleagues provided quantitative data on the extent of racemization for various cysteine coupling protocols. Using a model tripeptide, they demonstrated that the use of preformed Fmoc-Cys(Trt)-OPfp resulted in significantly lower levels of the D-Cys diastereomer compared to common in-situ activation methods that employ a pre-activation step with a base. acs.org While the study used the Trityl (Trt) protecting group, the principles regarding the activation method are directly applicable to the Methoxybenzyl (Mob) protected variant. The use of pentafluorophenyl esters for coupling cysteine was shown to be a safe method for minimizing racemization to less than 1% per step. acs.orgnih.gov
| Coupling Reagent/Method | Base | Pre-activation Time (min) | Solvent | % D-Cys Formed |
|---|---|---|---|---|
| HBTU/HOBt | DIEA | 5 | DMF | 17.0 |
| BOP/HOBt | NMM | 5 | DMF | 33.0 |
| HBTU/HOBt | DIEA | 0 | DMF | 2.9 |
| BOP/HOBt | NMM | 0 | DMF | 5.0 |
| Fmoc-Cys(Trt)-OPfp | None | N/A | CH₂Cl₂-DMF (1:1) | <1.0 |
Data adapted from Carpino, L. A., et al. (1997). acs.orgnih.gov The table illustrates that in-situ activation with pre-activation leads to high racemization, which is significantly reduced by omitting pre-activation. The use of preformed OPfp esters provides the lowest level of racemization.
The enantiomeric purity of the final peptide is not solely dependent on the activating agent but is also heavily influenced by the specific reaction conditions.
Base: The presence, type, and concentration of the base are critical factors. Strong tertiary amines like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are known to promote racemization by facilitating the formation of a 5(4H)-oxazolone intermediate, which can readily epimerize. acs.orgnih.gov Research has shown that avoiding a pre-activation step with a base or using a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) can reduce racemization by several fold. acs.orgnih.gov The primary advantage of using this compound is that it can be coupled in the absence of a base, thereby circumventing this major pathway for racemization. bachem.com
Solvent: The polarity of the solvent can also play a role. Less polar solvents have been shown to decrease the rate of racemization. For instance, conducting the coupling in a mixture of dichloromethane (B109758) (CH₂Cl₂) and N,N-dimethylformamide (DMF) can be beneficial compared to using neat DMF. acs.orgnih.gov
Temperature: While not extensively documented for this compound specifically, in general, elevated temperatures can increase the rate of both the desired coupling reaction and undesired side reactions, including racemization. Microwave-assisted peptide synthesis, for example, must be carefully optimized to balance speed with the preservation of chiral integrity. However, the high reactivity of OPfp esters often allows for efficient coupling at ambient temperature, mitigating the need for heat.
Analysis of Racemization Profiles in the Presence of this compound Versus In-Situ Activated Reagents
Prevention of Undesired Side Reactions Associated with Cysteine During Peptide Elongation
The unique chemistry of the cysteine side chain and the conditions of Fmoc-SPPS can lead to several undesirable side reactions beyond racemization.
During Fmoc-SPPS, the Nα-Fmoc protecting group is removed using a solution of piperidine (B6355638) in a polar aprotic solvent. For peptides with a C-terminal cysteine, this repeated exposure to a basic environment can catalyze a β-elimination of the protected thiol group, leading to the formation of a highly reactive dehydroalanine (B155165) (Dha) intermediate. peptide.comrsc.org This intermediate can then undergo a Michael addition reaction with piperidine from the deprotection solution, resulting in the formation of a 3-(1-piperidinyl)alanine byproduct. peptide.comrsc.org This side reaction is particularly problematic for cysteine residues anchored to Wang-type resins.
Aspartimide formation is a notorious side reaction in Fmoc-SPPS that occurs at Asp-Xxx sequences, where Xxx is a sterically unhindered amino acid such as Gly, Asn, or Ser. nih.goviris-biotech.de The side-chain carboxylate of aspartic acid can attack the backbone amide nitrogen, forming a cyclic imide intermediate. This process is promoted by the basic piperidine treatment during Fmoc deprotection and leads to a mixture of α- and β-peptides, as well as racemization at the Asp residue. iris-biotech.de
The control of aspartimide formation is primarily dependent on the protecting group used for the Asp side chain and the specific peptide sequence. nih.gov The coupling of this compound at a different position in the peptide chain does not directly influence the propensity for aspartimide formation at a distal Asp-Xxx site. This side reaction is governed by the local sequence and conformational environment around the aspartic acid residue. Therefore, preventing this rearrangement relies on strategies such as using modified Asp protecting groups or altering the deprotection conditions, rather than on the choice of the incoming activated cysteine derivative.
Reduction of β-Piperidinylalanine Formation
Chemoselectivity of the OPfp Ester in Targeted Peptide Bond Formation
Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to others. In peptide synthesis, this is crucial for ensuring that the activated carboxyl group reacts exclusively with the desired N-terminal amine of the growing peptide chain, without engaging in reactions with side-chain functionalities.
The pentafluorophenyl (PFP) ester is a highly effective activating group that provides a balance of high reactivity and stability. bachem.comhighfine.com The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the ester carbonyl highly electrophilic and susceptible to nucleophilic attack by the peptide's N-terminal amine. highfine.comrsc.org Kinetic studies have shown that the coupling speed of OPfp esters is significantly higher than that of other active esters like pentachlorophenyl (OPcp) or nitrophenyl (ONp) esters. highfine.com
This high reactivity allows for rapid and efficient peptide bond formation, often without the need for basic additives that can compromise chemoselectivity and lead to side reactions. The this compound reagent is stable enough to be isolated and stored, yet reactive enough to couple efficiently under standard SPPS conditions. bachem.com This ensures that the peptide bond formation is targeted and specific, minimizing the risk of undesired modifications to other functional groups within the peptide sequence. The reaction proceeds cleanly via aminolysis, yielding the desired peptide and the pentafluorophenol (B44920) byproduct, which is easily washed away. rsc.org This high degree of chemoselectivity is fundamental to the successful synthesis of complex cysteine-containing peptides.
Stability and Compatibility of the Mob Protecting Group Under Iterative Fmoc SPPS Conditions
The 4-methoxybenzyl (Mob) group is a well-established thiol-protecting group for cysteine used in peptide synthesis. Its compatibility and stability under the iterative basic conditions of Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) are critical factors for its successful application. This section examines the performance of the Cys(Mob) moiety during the repeated exposure to the basic reagents required for Nα-Fmoc group removal.
Research Findings on Stability and Compatibility
The primary requirement for a side-chain protecting group in Fmoc-SPPS is its stability to the repetitive treatments with a piperidine solution used to deprotect the N-terminal Fmoc group. Research indicates that the Cys(Mob) group is generally compatible with the standard conditions of Fmoc-SPPS. rsc.org It has been shown to be stable to treatment with piperidine in dimethylformamide (DMF) at 25°C for over 24 hours, demonstrating its suitability for use during the iterative deprotection cycles of a typical synthesis. rsc.org
While stable to the basic deprotection steps, the Mob group is known for its acid lability. rsc.org It is more acid-labile than the related methylbenzyl (Meb) group and can be fully cleaved under harsh acidic conditions such as high concentrations of trifluoroacetic acid (TFA), high temperatures, or long reaction times. rsc.org Some studies have noted a slight lability to TFA even under less harsh conditions, with approximately 10% deprotection observed after 2.5 hours of treatment at 0°C. rsc.org This characteristic does not interfere with the iterative base-cleavage of the Fmoc group but is a consideration for the final cleavage and deprotection strategy, especially in the synthesis of long peptides where cumulative exposure during final cleavage could be significant. rsc.orgbachem.com
A notable challenge associated with any cysteine residue in Fmoc-SPPS, particularly at the C-terminal position, is the potential for base-catalyzed side reactions. These include β-elimination of the protected thiol, which can lead to the formation of dehydroalanine, followed by the addition of piperidine to form a 3-(1-piperidinyl)alanine byproduct. rsc.orgnih.gov The choice of protecting group can influence the extent of this side reaction. nih.gov
Another critical aspect of compatibility is the potential for racemization of the cysteine residue during the peptide bond formation (coupling) step, which is often mediated by basic activators. nih.gov Studies comparing various cysteine protecting groups have shown that the choice of group has a significant impact on the level of epimerization. When using basic activation conditions, Cys(Mob) has been shown to exhibit a moderate level of racemization compared to other protecting groups. nih.gov The use of pentafluorophenyl (OPfp) esters for activation, as in this compound, is a strategy known to minimize racemization compared to base-mediated activation methods.
| Protecting Group | Racemization in Conventional SPPS (%) | Racemization at 50°C (%) |
| Trt | 8.0 | - |
| Dpm | 1.2 | - |
| Ddm | 0.8 | - |
| Bzl | 5.3 | - |
| Mob | 1.7 | 5.3 |
| Tmob | 0.6 | - |
| MBom | 0.4 | - |
| This table presents data on cysteine racemization with various side-chain protecting groups under basic activation conditions (HCTU/6-Cl-HOBt/DIPEA) with 1-minute preactivation. Data sourced from reference nih.gov. |
Advanced Applications in Peptide and Protein Synthesis Utilizing Fmoc Cys Mob Opfp
Fabrication of Complex Cysteine-Containing Peptides
The synthesis of peptides containing multiple cysteine residues presents significant challenges, including the risk of side reactions and incorrect disulfide bond formation. researchgate.net Fmoc-Cys(Mob)-OPfp is particularly useful in the fabrication of such complex peptides. researchgate.netbachem.com The Mob protecting group is stable under the standard basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) treatment) but can be cleaved under specific acidic conditions, often harsher than those used for trityl (Trt) group removal. researchgate.netnih.govsigmaaldrich.com This property allows for its integration into orthogonal protection schemes.
The OPfp ester of Fmoc-Cys(Mob)-OH is a highly activated form of the amino acid, which promotes efficient coupling during SPPS, minimizing racemization, a common side reaction with cysteine derivatives. sigmaaldrich.comsigmaaldrich.complos.org This is especially critical when synthesizing long or difficult peptide sequences where coupling efficiency can be a limiting factor. The use of pre-activated esters like OPfp esters is a well-established strategy to mitigate such challenges. sigmaaldrich.comsigmaaldrich.com
Table 1: Comparison of Cysteine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| 4-Methoxybenzyl | Mob | Moderately acidic (e.g., TFA, HF) researchgate.netnih.gov | More acid-labile than Mbzl, compatible with Fmoc and Boc strategies. researchgate.netbachem.com |
| Trityl | Trt | Mildly acidic (e.g., dilute TFA) issuu.com | Highly acid-labile, commonly used in Fmoc SPPS. bachem.comissuu.com |
| Acetamidomethyl | Acm | Iodine, mercury(II) acetate (B1210297), silver trifluoromethanesulfonate (B1224126) bachem.com | Orthogonal to both Fmoc and Boc strategies. bachem.com |
| tert-Butyl | tBu | Strongly acidic (e.g., HF, TFA) nih.govsigmaaldrich.com | Stable to standard Fmoc deprotection conditions. nih.govsigmaaldrich.com |
Strategies for Regioselective Synthesis of Multi-Disulfide Bridged Peptides
The precise control of disulfide bond formation is paramount for synthesizing peptides with multiple disulfide bridges to ensure the correct, biologically active conformation. issuu.com this compound plays a key role in strategies designed to achieve this regioselectivity. researchgate.net
Orthogonal protection strategies involve the use of multiple protecting groups that can be removed under distinct conditions, allowing for the sequential formation of disulfide bonds. The Mob group's specific acid lability makes it a valuable component in such strategies. bachem.comnih.gov For instance, in a peptide with four cysteine residues, two can be protected with the highly acid-labile Trt group, and the other two with the more stable Mob group. The Trt groups can be selectively removed using mild acid, allowing for the formation of the first disulfide bond. nih.govissuu.com Subsequently, the Mob groups can be cleaved under stronger acidic conditions to form the second disulfide bond. researchgate.netnih.gov This stepwise approach prevents the formation of misfolded isomers that can occur with simultaneous deprotection and oxidation of all cysteine residues. bachem.com
Research has shown that the lability of the Mob group can be modulated by the choice of scavengers in the cleavage cocktail. nih.govsigmaaldrich.com For example, using triisopropylsilane (B1312306) (TIS) in trifluoroacetic acid (TFA) can facilitate the removal of the Mob group. nih.govsigmaaldrich.com This provides an additional layer of control for its selective deprotection.
The stepwise formation of disulfide bonds is a direct application of orthogonal protection strategies. bachem.comsigmaaldrich-jp.com The use of this compound in combination with other orthogonally protected cysteine derivatives, such as Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH, is a common approach. bachem.comrsc.org
A typical strategy for a two-disulfide-bridged peptide might involve:
Synthesis of the linear peptide using a combination of Fmoc-Cys(Trt)-OH and this compound.
Selective deprotection of the Cys(Trt) residues using a mild TFA treatment, followed by oxidation to form the first disulfide bond. nih.govissuu.com
Purification of the mono-disulfide peptide.
Removal of the Mob protecting groups using stronger acidic conditions (e.g., a higher concentration of TFA or HF) and subsequent oxidation to form the second disulfide bond. researchgate.net
This methodical approach ensures the correct connectivity of the disulfide bridges, which is often crucial for the peptide's biological activity.
Orthogonal Deprotection Strategies Employing the Mob Group
Contributions to Chemical Protein Synthesis and Native Chemical Ligation (NCL) Techniques
Chemical protein synthesis, particularly through Native Chemical Ligation (NCL), allows for the construction of large proteins from smaller, synthetically accessible peptide fragments. nih.govnih.gov NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.
This compound can be utilized in the synthesis of peptide fragments intended for NCL. While the N-terminal cysteine of a fragment needs to be unprotected for the ligation reaction, internal cysteine residues must remain protected. The Mob group provides robust protection of these internal cysteines during the synthesis of the peptide thioester and the subsequent ligation reaction. researchgate.netrsc.org
Furthermore, the Fmoc group itself has been employed as a temporary protecting group for the N-terminal cysteine of a peptide thioester segment in multi-segment NCL strategies. nih.govnih.gov This prevents self-reaction or polymerization of the thioester fragment. The Fmoc group is stable during the preparation of the peptide thioester and can be readily removed just before the NCL step. nih.govnih.gov
Incorporation of Cysteine Analogues and Post-Translational Modifications (PTMs)
The versatility of this compound and related derivatives extends to the synthesis of peptides containing cysteine analogues or those requiring specific post-translational modifications. acs.org
Selenocysteine (B57510) (Sec), the "21st amino acid," is a cysteine analogue where the sulfur atom is replaced by selenium. semanticscholar.org It is a key component of several antioxidant enzymes. The synthesis of selenocysteine-containing peptides relies on protected selenocysteine derivatives. Fmoc-Sec(Mob)-OH, the selenocysteine counterpart to Fmoc-Cys(Mob)-OH, is a commercially available and widely used building block for the incorporation of selenocysteine into peptides via SPPS. mdpi.comscispace.com
The Mob group protects the highly reactive selenol group of selenocysteine during peptide synthesis. mdpi.com Similar to its cysteine counterpart, the Mob group on selenocysteine can be removed under specific deprotection conditions. mdpi.comscispace.com Interestingly, studies have shown that the deprotection of Sec(Mob) can be achieved under milder conditions than Cys(Mob) in some cases. For example, treatment with 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA can effectively deprotect Sec(Mob). scispace.comsigmaaldrich.com This differential reactivity can be exploited for the selective formation of diselenide or selenylsulfide bonds in peptides containing both cysteine and selenocysteine.
Formation of Cysteine Sulfinic Acid Via Oxidation of the Mob Sulfone Derivative
The synthesis of peptides containing the post-translationally modified amino acid cysteine sulfinic acid (Cys-SO₂H) is crucial for studying its role in protein function, signaling, and oxidative stress. advancedsciencenews.com A significant strategy for incorporating this moiety involves the use of the S-p-methoxybenzyl (Mob) protected cysteine, which serves as a stable precursor that can be oxidized to a sulfone. This sulfone derivative is then converted to the desired cysteine sulfinic acid upon cleavage of the Mob protecting group. advancedsciencenews.comnih.gov
Two primary approaches have been developed utilizing the Mob-protected cysteine precursor. advancedsciencenews.com The first method involves the incorporation of the commercially available Fmoc-Cys(Mob)-OH into a peptide sequence using standard solid-phase peptide synthesis (SPPS). advancedsciencenews.comnih.gov Following the assembly of the peptide chain, the thioether of the Cys(Mob) residue is oxidized to the corresponding sulfone. advancedsciencenews.comnih.gov A highly efficient method for this oxidation uses hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of niobium carbide (NbC). advancedsciencenews.comnih.govresearchgate.net Alternatively, reagents such as methyltrioxorhenium (MeReO₃) and H₂O₂ can also be employed for the solid-phase oxidation of Mob-protected cysteine to generate the sulfone precursor. nih.govrsc.org The final step is the deprotection of the Mob group under strong acidic conditions, typically a mixture of triflic acid and trifluoroacetic acid (TFA), to yield the peptide containing cysteine sulfinic acid. advancedsciencenews.com
The second approach involves the synthesis of the methoxybenzyl Fmoc-cysteine sulfone building block, Fmoc-L-Cys(SO₂Mob)-OH, prior to peptide synthesis. advancedsciencenews.comiris-biotech.de This pre-oxidized amino acid derivative is then incorporated directly into the peptide chain using SPPS. advancedsciencenews.com This method circumvents the need for a post-synthesis oxidation step on the fully assembled peptide, which can sometimes be complicated by the presence of other oxidation-sensitive residues like methionine. nih.gov Both pathways provide practical routes for the synthesis of peptides containing cysteine sulfinic acid, facilitating research into the biological impact of this important post-translational modification. advancedsciencenews.comnih.gov
| Step | Reagents/Conditions | Purpose | Reference |
| Peptide Synthesis | Fmoc-Cys(Mob)-OH, SPPS | Incorporation of the cysteine precursor into the peptide chain. | advancedsciencenews.comnih.gov |
| Oxidation (on-resin) | H₂O₂ / cat. Niobium Carbide | Conversion of the Cys(Mob) thioether to the Mob sulfone. | advancedsciencenews.comnih.gov |
| Oxidation (alternative) | MeReO₃ / H₂O₂ | Solid-phase oxidation to the Mob sulfone precursor. | nih.govrsc.org |
| Deprotection/Cleavage | 50% Triflic acid, 45% Trifluoroacetic acid, 5% water | Cleavage of the Mob group to form cysteine sulfinic acid and release of the peptide from the resin. | advancedsciencenews.com |
| Alternative Synthesis | Fmoc-L-Cys(SO₂Mob)-OH, SPPS | Direct incorporation of the pre-oxidized sulfone building block. | advancedsciencenews.comiris-biotech.de |
Utilization in Peptidomimetic Design and Bioconjugation Chemistry
This compound is a valuable building block in the fields of peptidomimetic design and bioconjugation chemistry. Its structure combines features that are highly advantageous for the chemical synthesis of modified peptides. Peptidomimetic modifications are frequently employed to create more conformationally constrained, stable, and bioactive peptide analogs. springernature.com This often involves replacing native amide bonds with surrogates to prevent enzymatic degradation. springernature.com
The this compound derivative is well-suited for such applications. The pentafluorophenyl (Pfp) ester is a highly activated functional group that facilitates efficient coupling reactions during Fmoc-based solid-phase peptide synthesis (SPPS), minimizing the risk of racemization, which can be a problem for cysteine derivatives. sigmaaldrich.com The Fmoc group provides temporary N-terminal protection, while the Mob group offers robust, acid-labile protection for the cysteine thiol side chain. issuu.com
In the context of bioconjugation, the cysteine residue is a prime target for site-specific modification due to the unique nucleophilicity of its thiol group and its relatively low natural abundance in proteins. rsc.orgnih.gov After the synthesis of a peptide using this compound and subsequent deprotection of the Mob group to reveal the free thiol, this reactive handle can be used for various conjugation strategies. These include the formation of thioether linkages, attachment of fluorescent labels, or coupling to other molecules of interest. nih.govresearchgate.net The ability to incorporate a protected, activatable cysteine residue at a specific position within a peptide sequence is fundamental for creating complex bioconjugates and peptidomimetics with tailored properties.
| Component | Function | Advantage in Synthesis | Reference |
| Fmoc Group | Nα-protection | Standard for Fmoc-SPPS, cleanly removed with base. | sigmaaldrich.com |
| Cysteine | Amino Acid | Provides a unique thiol handle for post-synthesis modification and bioconjugation. | rsc.orgnih.gov |
| Mob Group | S-thiol protection | Stable during SPPS; removable under specific acidic conditions to unmask the thiol. | issuu.com |
| OPfp Ester | C-terminal activation | Highly reactive ester for efficient, low-racemization coupling reactions. | sigmaaldrich.com |
Comparative Analysis of Fmoc Cys Mob Opfp with Alternative Cysteine Derivatives
Comparative Evaluation of Coupling Efficiency and Resultant Peptide Purity
The use of pre-activated esters like Fmoc-Cys(Mob)-OPfp is a strategy to enhance coupling efficiency and minimize side reactions. nih.gov
In-situ activation methods, where the carboxylic acid of the Fmoc-amino acid is activated directly in the reaction vessel using reagents like HBTU/DIPEA, are common in SPPS. However, for cysteine derivatives, these base-mediated methods can lead to significant racemization. tu-darmstadt.de The use of preformed active esters, such as OPfp esters, allows for coupling under acidic or neutral conditions, which has been shown to result in negligible racemization. sigmaaldrich.com This is a significant advantage for maintaining the chiral integrity of the peptide.
Microwave-assisted peptide synthesis has been shown to accelerate coupling reactions, but with in-situ activation, it can also exacerbate racemization issues with cysteine. In contrast, studies have demonstrated that Fmoc-amino acid pentafluorophenyl esters can achieve rapid and efficient coupling, often within seconds to minutes, even for sterically hindered amino acids, without the need for additional coupling additives. This high-speed coupling can lead to higher purity and yields.
A recent development in SPPS is the concept of in situ Fmoc removal, where the deprotection step is combined with the coupling step to reduce solvent consumption. csic.espeptide.com This process relies on the faster deactivation of the active ester (like an OxymaPure ester) compared to the Fmoc removal, preventing double incorporation of the amino acid. csic.espeptide.com While this highlights the reactivity of some active esters, the high reactivity of OPfp esters would need to be carefully considered in such a protocol to avoid unwanted side reactions.
Pentafluorophenyl (OPfp) esters are known for their high reactivity, which translates to faster coupling rates compared to other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. highfine.com Kinetic studies have shown the relative coupling speed to be OPfp >> OPCP > ONp, with a ratio of approximately 111:3.4:1. highfine.com This high reactivity is advantageous as it can minimize side reactions by ensuring the desired amide bond formation occurs much faster than any potential adverse reactions. highfine.com The use of Fmoc-amino acid pentafluorophenyl esters in SPPS has been shown to lead to high purity of the crude peptide. nih.gov
Versus In-Situ Activated Cysteine Derivatives
Assessment of the Mob Protecting Group Against Common Alternatives
The concept of orthogonality is crucial in complex peptide synthesis, allowing for the selective removal of protecting groups without affecting others. rsc.org The Mob group is typically removed under strong acidic conditions, such as with HF or boiling TFA, which can limit its orthogonality with other acid-labile groups used in Fmoc-SPPS. mdpi.comresearchgate.net5z.com However, methods for its removal under milder TFA conditions have been developed. mdpi.comnih.gov
Here's a comparative overview of the lability of Mob and other common cysteine protecting groups:
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |
| 4-Methoxybenzyl | Mob | Strong acids (HF, boiling TFA); TFA/thioanisole/DTNP; TFA/TES/thioanisole. mdpi.comnih.gov | Limited orthogonality with standard Fmoc/tBu strategy due to harsh removal. Can be orthogonal to Acm. issuu.com |
| Trityl | Trt | Mild acid (e.g., 1% TFA in DCM), TFA/TIS. peptide.com | Orthogonal to Acm, tBu. issuu.com Useful for on-resin cyclization. peptide.com |
| Acetamidomethyl | Acm | Iodine, mercury(II) acetate (B1210297), silver trifluoromethanesulfonate (B1224126). | Orthogonal to acid-labile groups like Trt and Dpm. |
| Diphenylmethyl | Dpm | Stronger acid than Trt (e.g., 95% TFA). | Orthogonal to Trt and Mmt as it is stable to the dilute TFA used for their removal. |
| Tetrahydropyranyl | Thp | Acid-labile, removed with TFA/water/TIS. sigmaaldrich.comresearchgate.net | Stable to 1% TFA in DCM, allowing for use with hyper-acid labile resins. sigmaaldrich.com |
This table is based on information from multiple sources. sigmaaldrich.commdpi.comresearchgate.netnih.govissuu.compeptide.comissuu.com
The Trt group is widely used for routine synthesis of peptides with free thiols as it is cleaved during the final TFA cleavage. Acm is stable to TFA and is often used when a protected cysteine is desired in the final peptide, which can then be selectively deprotected for subsequent modification. The Dpm group offers an intermediate acid lability between Trt and more stable groups. Thp has been highlighted as a promising alternative that can reduce racemization and other side reactions. sigmaaldrich.comresearchgate.net
Cysteine is prone to several side reactions during SPPS, including racemization and the formation of piperidinyl-alanine at the C-terminus. acs.orgiris-biotech.depeptide.com The choice of protecting group can influence the extent of these side reactions.
For instance, the use of the bulky Trityl group can help minimize the formation of piperidinyl-alanine. peptide.com Studies have shown that the Thp protecting group can significantly reduce both racemization and piperidinyl-alanine formation compared to Trt, Dpm, Acm, and S-tBu. sigmaaldrich.comresearchgate.net While specific data on the direct impact of the Mob group on these particular side reactions in the context of Fmoc-SPPS is less detailed in the provided results, its structural similarity to other benzyl-type protecting groups suggests that the potential for such side reactions should be a consideration.
Another potential side reaction is the alkylation of the indole (B1671886) ring of tryptophan residues by carbocations generated during the cleavage of acid-labile protecting groups. issuu.comresearchgate.netnih.gov The cleavage of the Mob group generates a 4-methoxybenzyl cation, which could potentially alkylate sensitive residues like tryptophan. The use of appropriate scavengers during cleavage is therefore essential.
Differential Lability and Orthogonality (e.g., Trt, Acm, Dpm, Thp)
Strategic Considerations for Selection of Cysteine Protecting Groups in Diverse Synthetic Scenarios
The selection of a cysteine protecting group is a critical strategic decision that depends on the desired final structure of the peptide. acs.org
For the synthesis of peptides with a single free thiol, a protecting group that is readily cleaved during the final deprotection and cleavage from the resin, such as Trt, is often the most straightforward choice.
When the goal is the regioselective formation of multiple disulfide bonds, a combination of orthogonal protecting groups is required. mdpi.com For example, a strategy could employ a combination of Trt (cleaved with mild acid), Acm (cleaved with iodine), and another group with distinct cleavage conditions. The Mob group, with its requirement for strong acid cleavage, could potentially fit into such a scheme, provided its removal conditions are compatible with the other protecting groups and the peptide itself. mdpi.com However, the harsh conditions required for Mob removal can be a limitation. mdpi.com
The development of "safety-catch" protecting groups, such as Msbh, which are stable until activated by a specific chemical trigger, provides another layer of strategic control for complex disulfide bond formation. iris-biotech.de
Compound Names
| Abbreviation | Full Name |
| Acm | Acetamidomethyl |
| Boc | tert-Butoxycarbonyl |
| Dpm | Diphenylmethyl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Mob | 4-Methoxybenzyl |
| Msbh | 4,4'-Bis(dimethylsulfinyl)benzhydryl |
| Mmt | 4-Methoxytrityl |
| OPfp | Pentafluorophenyl ester |
| Thp | Tetrahydropyranyl |
| Trt | Trityl |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| DIPEA | N,N-Diisopropylethylamine |
| TFA | Trifluoroacetic acid |
| TIS | Triisopropylsilane (B1312306) |
| DTNP | 2,2'-dithiobis(5-nitropyridine) (B1204645) |
| TES | Triethylsilane |
| HF | Hydrogen fluoride (B91410) |
| DCM | Dichloromethane (B109758) |
| ONp | p-Nitrophenyl ester |
| OPCP | Pentachlorophenyl ester |
| HOBt | Hydroxybenzotriazole |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| NMP | N-Methyl-2-pyrrolidone |
| DMSO | Dimethyl sulfoxide (B87167) |
| DIC | N,N'-Diisopropylcarbodiimide |
Analytical and Characterization Approaches in Fmoc Cys Mob Opfp Research
Application of High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is an indispensable tool for monitoring the progress of reactions involving Fmoc-Cys(Mob)-OPfp and for evaluating the purity of the resulting peptides. ethz.chrsc.org The synthesis of peptides is a stepwise process, and HPLC allows chemists to track the consumption of reactants and the formation of products at each stage. thermofisher.com
In a typical application, small aliquots of the reaction mixture are withdrawn at different time points and analyzed by analytical RP-HPLC. ethz.ch The resulting chromatograms provide a clear picture of the reaction's progress. For instance, in the synthesis of peptide thioesters, reaction times can vary significantly, from a few hours to two days, and HPLC is used to determine the optimal reaction time. ethz.ch
The purity of synthesized peptides, including those incorporating the Cys(Mob) residue, is routinely assessed by HPLC. researchgate.net For example, the purity of synthesized peptides often needs to exceed a certain threshold, such as 85%, as determined by HPLC analysis. researchgate.net Following cleavage from the solid support and deprotection, crude peptides are purified using semi-preparative or preparative RP-HPLC. rsc.orgscienceopen.com The fractions collected during purification are then analyzed by analytical HPLC to assess their purity before being pooled and lyophilized. rsc.org
A variety of column types are used depending on the properties of the peptide. For instance, C4, C8, and C18 columns are commonly employed. rsc.orgthermofisher.com The choice of mobile phase typically involves a gradient system of water and acetonitrile (B52724) (ACN), often with an additive like trifluoroacetic acid (TFA). thermofisher.comscienceopen.com For example, a linear gradient of 30-85% acetonitrile over 40 minutes on a C4 column has been used to purify a cysteine-containing peptide. rsc.org The detection of the peptide is usually performed by monitoring UV absorbance at specific wavelengths, such as 220 nm for the peptide backbone or 254-280 nm for aromatic side chains. thermofisher.comrsc.org
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex C4, Luna® (250 x 10 mm, 5 µm, 300 Å) rsc.org | Zorbax SB-C18 (4.6 x 150 mm) scienceopen.com |
| Mobile Phase A | 0.1% TFA in water thermofisher.com | 0.1% TFA in water scienceopen.com |
| Mobile Phase B | 0.1% TFA in acetonitrile thermofisher.com | 0.1% TFA in acetonitrile scienceopen.com |
| Gradient | 30-85% B over 40 min rsc.org | 0-100% B in 60 min scienceopen.com |
| Flow Rate | Not specified | 1 mL/min scienceopen.com |
| Detection | UV absorbance | UV absorbance |
Utilization of Mass Spectrometry (MS) for Product Identification and Purity Verification
Mass spectrometry (MS) is a cornerstone technique for the definitive identification of this compound-containing peptides and for verifying their purity. researchgate.net It provides a precise measurement of the molecular weight of the synthesized peptide, confirming that the correct amino acid sequence has been assembled. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful combination, providing both retention time data from HPLC and mass data from MS for each component in a sample. rsc.org This dual detection is invaluable for confirming the identity of the target peptide and for identifying any impurities, such as byproducts or truncated sequences. rsc.orgresearchgate.net Throughout the synthesis and purification process, fractions are often analyzed by LC-MS to ensure the correct product is being isolated. rsc.org
Different ionization techniques are employed in the mass spectrometric analysis of peptides. Electrospray ionization (ESI) is a soft ionization method well-suited for analyzing large biomolecules like peptides, and it is often coupled with HPLC. scienceopen.com Matrix-assisted laser desorption/ionization (MALDI) is another common technique, particularly for analyzing complex peptide mixtures and for obtaining high-resolution mass spectra. nih.gov Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry offers exceptionally high resolution and mass accuracy, enabling the detailed characterization of peptides, including those with post-translational modifications. nih.gov
| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed m/z (ESI-MS) | Charge State (z) |
| Ac-Cys(Mob)-Gly-NH2 | 411.15 | 412.16 | 1 |
| H-Ala-Cys(Mob)-Phe-OH | 503.19 | 504.20 | 1 |
Implementation of Spectroscopic Methods for Structural Elucidation (e.g., NMR in synthetic intermediates or final products)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of molecules, including synthetic intermediates and final peptide products in this compound research. capes.gov.br While not as routinely used for every coupling step as HPLC or MS, NMR provides invaluable information about the three-dimensional structure and conformation of peptides in solution. capes.gov.brnih.gov
Proton (¹H) NMR can be used to confirm the presence of specific structural motifs and to study the conformational properties of peptides. For instance, chemical shift changes in ¹H NMR spectra can indicate interactions between different parts of a peptide chain. nih.gov In some cases, fluorine (¹⁹F) NMR has been employed to study protein structure by introducing fluorine-labeled probes. nih.gov
For complex peptides, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space connectivities between atoms, respectively. This information is crucial for determining the complete three-dimensional structure of a peptide in solution. While the direct NMR analysis of resin-bound peptides is challenging, it is often performed on the final, purified peptide to confirm its structure and stereochemistry. mcgill.ca
Employment of Quantitative Assays for Coupling Efficiency and Completeness (e.g., Kaiser test, ninhydrin (B49086) test)
Ensuring the completeness of each amino acid coupling step is critical for the successful synthesis of long peptides. Incomplete couplings lead to the formation of deletion sequences, which are often difficult to separate from the desired product. Several qualitative and quantitative assays are used to monitor the efficiency of the coupling reaction.
The Kaiser test, or ninhydrin test, is a widely used qualitative colorimetric assay to detect the presence of free primary amines on the resin-bound peptide. nih.govub.edu A small sample of the resin is taken after the coupling reaction and treated with ninhydrin reagent. google.com A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete coupling. ucl.ac.uk A yellow or colorless result indicates that the coupling is complete. ucl.ac.uk This test is performed after each coupling step to ensure the reaction has gone to completion before proceeding to the next cycle. nih.gov The progress of the synthesis is carefully monitored by the Kaiser test. ucl.ac.uk
While the Kaiser test is qualitative, quantitative methods based on the ninhydrin reaction have also been developed. mdpi.com These methods involve reacting the resin with a ninhydrin solution and then spectrophotometrically measuring the amount of colored product (Ruhemann's purple) released. mdpi.com This provides a quantitative measure of the number of free amines and thus the coupling efficiency. The conditions for the ninhydrin reaction, such as reagent concentrations, temperature, and reaction time, have been optimized to ensure accurate and reproducible results. mdpi.com
Future Perspectives and Emerging Research Directions
Innovation in Protecting Group Chemistry Guided by Fmoc-Cys(Mob)-OPfp Principles
The selection of a protecting group strategy is critical for the successful synthesis of cysteine-containing peptides, as it dictates the conditions for both synthesis and disulfide bond formation. The 4-methoxybenzyl (Mob) group, while effective, requires harsh acidic conditions for its removal, such as neat trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF). issuu.com This limitation has spurred the development of novel cysteine protecting groups that offer greater orthogonality and milder deprotection schemes, building on the principles of stability and selective cleavage exemplified by the Mob group.
Innovations in this area focus on several key trends:
Enhanced Acid Lability: The tetrahydropyranyl (Thp) group has emerged as a superior alternative to traditional groups like Trityl (Trt) and Diphenylmethyl (Dpm). researchgate.net The S,O-acetal Thp group is stable to standard Fmoc solid-phase peptide synthesis (SPPS) conditions but can be cleaved with dilute acid, and its use has been shown to reduce racemization and the formation of piperidinylalanine adducts at the C-terminus. researchgate.net
Safety-Catch Mechanisms: For complex syntheses requiring precise regioselective disulfide bond formation, "safety-catch" protecting groups provide an additional layer of control. The innovative p-methoxybenzylsulfinyl (Msbh) group, for instance, is stable to the conditions used to remove most other common cysteine protecting groups as well as to both Boc and Fmoc chemistries. iris-biotech.de It only becomes acid-labile after a specific chemical activation step—the reduction of the sulfoxide (B87167) to a sulfide—allowing for its removal at a chosen point in the synthesis. iris-biotech.de
Redox-Labile Groups: An alternative strategy involves disulfide-based protecting groups that are removed under mild reducing conditions. The Sec-isoamyl mercaptan (SIT) and 2-methyl-2-octanethiol (MOT) groups are stable to the basic conditions of Fmoc removal but are efficiently cleaved by reducing agents like dithiothreitol (B142953) (DTT). researchgate.netcsic.es This approach is orthogonal to acid-labile groups and facilitates efficient disulfide bond formation through subsequent oxidation. researchgate.net
These developments reflect a drive towards a more nuanced toolkit for peptide chemists, allowing for the strategic protection of multiple cysteine residues that can be deprotected in a controlled, stepwise manner to ensure correct folding and disulfide pairing in complex molecules.
Table 1: Comparison of Selected Cysteine Thiol Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
|---|---|---|---|
| 4-Methoxybenzyl | Mob | Strong acid (e.g., HF, neat TFA) issuu.com | High stability; useful in orthogonal strategies but requires harsh removal. issuu.comresearchgate.net |
| Trityl | Trt | Mild acid (e.g., TFA/scavenger cocktails) | Widely used, cost-effective; prone to reattachment without proper scavengers. |
| Acetamidomethyl | Acm | Iodine, silver salts, mercury(II) acetate (B1210297) researchgate.net | Orthogonal to acid-labile groups; used for sequential disulfide bond formation. |
| Tetrahydropyranyl | Thp | Dilute acid (e.g., 10% TFA/TIS/DCM) issuu.com | Reduces racemization and side reactions compared to Trt and Dpm. researchgate.net |
Integration into Automated and High-Throughput Peptide Synthesis Platforms
The evolution of peptide synthesis has been marked by a transition towards automation and high-throughput methodologies to meet the demands of drug discovery and materials science. springernature.comnih.gov Fmoc-based SPPS is particularly amenable to automation due to its milder deprotection conditions compared to the Boc/Bzl strategy and the ability to monitor Fmoc group removal via UV absorbance. nih.gov
The use of pre-activated amino acid derivatives like this compound is highly advantageous for these platforms for several reasons:
Simplified Coupling Protocols: Pentafluorophenyl (Pfp) esters are highly reactive active esters that can be coupled directly without the need for in-situ activation reagents like HBTU or HATU. chempep.com This simplifies the automated process by reducing the number of reagents and liquid handling steps required for each coupling cycle.
Reduced Racemization: Cysteine is particularly susceptible to racemization during base-mediated in-situ activation. chempep.com Employing pre-formed, highly reactive OPfp esters allows the coupling to proceed under neutral or slightly acidic conditions, which significantly suppresses this side reaction. This is especially critical in microwave-assisted peptide synthesis, where elevated temperatures can exacerbate racemization. jasco.hu
Increased Efficiency and Purity: By promoting rapid and clean coupling reactions, OPfp esters contribute to higher crude peptide purity. This minimizes the need for extensive optimization and purification, which are major bottlenecks in high-throughput synthesis workflows. merckmillipore.com
The integration of such activated building blocks into automated synthesizers, including microwave-assisted platforms, facilitates the reliable and rapid production of peptide libraries and complex targets, making the synthesis process more efficient and predictable. springernature.comjasco.hu
Exploration of Novel Chemical Reactivities and Applications Beyond Peptide Synthesis
While primarily designed for peptide synthesis, the chemical moieties within this compound offer potential for applications beyond the assembly of polypeptide chains. The unique reactivity of its constituent parts can be harnessed for creating specialized biomolecules and probes.
Synthesis of Post-Translationally Modified Peptides: The Fmoc-Cys(Mob)-OH precursor provides a route to peptides containing cysteine sulfinic acid, an important post-translational modification (PTM) involved in redox regulation. researchgate.net By incorporating Fmoc-Cys(Mob)-OH into a peptide sequence via SPPS and then oxidizing the thioether to a sulfone, subsequent deprotection under strong acidic conditions can yield the desired peptide with a cysteine sulfinic acid residue. researchgate.net This enables the synthesis of valuable tools for studying the biological roles of this PTM.
Probing Selenoenzyme Function: The principles of the Mob/OPfp strategy have been extended to selenium chemistry. The analogue Fmoc-Sec(Mob)-OPfp is used in the SPPS of selenocysteine-containing peptides. issuu.comethz.ch Selenocysteine (B57510) is a critical component of the active site of many redox enzymes, such as thioredoxin reductase. ethz.chnih.gov The ability to chemically synthesize selenopeptides and proteins allows for detailed investigation of enzyme mechanisms, substrate specificity, and the unique catalytic advantages conferred by selenium over sulfur. ethz.ch
Bioconjugation and Material Science: The highly reactive nature of the pentafluorophenyl ester presents opportunities for bioconjugation. Although specific examples using this compound are not prominent, activated esters are widely used to immobilize peptides onto surfaces or to conjugate them to other molecules like reporter tags or polymers. The stable Mob protection of the thiol would allow for such conjugations to occur through the activated C-terminus, with the thiol group reserved for later, orthogonal modifications after deprotection.
Addressing Remaining Challenges in the Synthesis of Cysteine-Rich and Complex Peptides
The chemical synthesis of peptides containing multiple cysteine residues, such as ion channels, toxins, and certain hormones like linaclotide, remains a formidable task. nih.govnih.gov The primary difficulties include preventing aggregation and ensuring the regioselective formation of multiple, correct disulfide bridges. nih.gov
This compound and related derivatives provide tools to address these issues, though challenges persist:
Regioselective Disulfide Bond Formation: The high stability of the Mob group is an asset in orthogonal protection strategies. issuu.com In a peptide with multiple cysteines, one can use a combination of protecting groups with different labilities (e.g., Trt, Acm, and Mob). The most labile group (Trt) can be removed first to form the initial disulfide bond, followed by the removal of the next group (e.g., Acm with iodine), while the Cys(Mob) residue remains protected. This hierarchical deprotection allows for the controlled, stepwise formation of each disulfide bridge, preventing misfolding.
Minimizing Racemization: As previously noted, the OPfp ester is crucial for minimizing racemization at the cysteine residue during coupling, a problem that can lead to a heterogeneous mixture of diastereomers that are difficult to separate and characterize.
Combating Aggregation: Cysteine-rich sequences, particularly hydrophobic ones, are prone to aggregation during SPPS, leading to incomplete reactions and failed syntheses. nih.gov While this compound itself does not solve aggregation, it is used alongside other innovative techniques designed for this purpose. A powerful strategy is the incorporation of pseudoproline dipeptides, including newly developed cysteine-based versions, which act as "structure-breakers" to disrupt interchain hydrogen bonding and improve solvation of the growing peptide chain. merckmillipore.com
Despite these advances, the synthesis of very long and complex cysteine-rich peptides often requires a combination of multiple strategies, including the use of solubilizing tags, optimized coupling conditions, and advanced protecting groups, to achieve the desired product in acceptable yields. nih.govrsc.org
Table 2: Challenges and Strategies in Cysteine-Rich Peptide Synthesis
| Challenge | Description | Strategic Approaches |
|---|---|---|
| Regioselective Disulfide Formation | Ensuring the correct pairing of multiple cysteine residues to achieve the native protein fold. nih.gov | Use of orthogonal protecting groups (e.g., Trt, Acm, Mob, Msbh) with distinct cleavage conditions. iris-biotech.de |
| Racemization | Epimerization of the cysteine chiral center during activation and coupling, leading to diastereomeric impurities. | Use of pre-activated esters (e.g., OPfp) to avoid base-mediated activation; use of low-racemization coupling reagents. chempep.com |
| Peptide Aggregation | Inter-chain association of growing peptides on the solid support, leading to poor reaction kinetics and truncated sequences. nih.gov | Incorporation of structure-breaking elements like pseudoproline dipeptides; use of specialized resins and solvents. merckmillipore.com |
| Oxidative Side Reactions | Unwanted oxidation of the free thiol group during synthesis or workup, leading to incorrect disulfide bonds or other modifications. | Maintaining robust thiol protection throughout the synthesis; use of scavengers during cleavage to prevent side reactions. sigmaaldrich.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
